molecular formula C12H21NO3 B13335023 tert-Butyl (1R,4R)-4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-Butyl (1R,4R)-4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13335023
M. Wt: 227.30 g/mol
InChI Key: SEXAIVPFZPVAFL-BXKDBHETSA-N
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Description

tert-Butyl (1R,4R)-4-(hydroxymethyl)-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound that features a tert-butyl ester group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,4R)-4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate bicyclic amine and tert-butyl bromoacetate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,4R)-4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1R,4R)-4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and to develop enzyme inhibitors. Its bicyclic structure makes it a valuable tool for probing the active sites of enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It may serve as a lead compound for the development of drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (1R,4R)-4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the bicyclic structure provides rigidity and specificity in binding. This compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl (1R,4R,6R)-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl (1R,4R,6S)-6-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Uniqueness

tert-Butyl (1R,4R)-4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to the presence of the hydroxymethyl group at the 4-position, which imparts distinct reactivity and binding properties. This differentiates it from other similar compounds that may have different substituents or functional groups, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (1R,4R)-4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-12(8-14)5-4-9(13)6-12/h9,14H,4-8H2,1-3H3/t9-,12-/m1/s1

InChI Key

SEXAIVPFZPVAFL-BXKDBHETSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@]2(CC[C@@H]1C2)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1C2)CO

Origin of Product

United States

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